2-(methylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-methylsulfanyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3OS/c1-27-15-9-5-3-7-13(15)18(26)23-11-10-16-24-14-8-4-2-6-12(14)17(25-16)19(20,21)22/h3,5,7,9H,2,4,6,8,10-11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHQDOSIRRTGDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCC2=NC3=C(CCCC3)C(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(methylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide is a novel synthetic entity that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula: C17H20F3N3OS
- Molecular Weight: 367.42 g/mol
The structure comprises a benzamide core with a methylthio group and a trifluoromethyl substituted tetrahydroquinazoline moiety, which are critical for its biological activity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleic acids .
- Receptor Modulation : The presence of the trifluoromethyl group is believed to enhance binding affinity to various receptors, potentially modulating G protein-coupled receptor (GPCR) pathways .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, demonstrating moderate to good activity against several bacterial strains .
Biological Activity Data
Below is a summary table of the biological activities reported for this compound:
| Activity Type | Target/Organism | IC50/EC50 Values | Mechanism |
|---|---|---|---|
| Enzyme Inhibition | Dihydrofolate Reductase | 9.0 kcal/mol | Competitive inhibition |
| Antimicrobial | Various Bacterial Strains | 4.39 - 1.71 µM | Disruption of cell wall synthesis |
| GPCR Modulation | A1 Adenosine Receptor | Not specified | Allosteric modulation |
Case Study 1: Dihydrofolate Reductase Inhibition
In a study conducted by researchers at MDPI, molecular docking simulations indicated that the compound forms stable interactions with DHFR, surpassing several known inhibitors in binding affinity . The study highlighted three key hydrogen bonds formed between the compound and amino acids in the active site.
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones in agar diffusion assays, suggesting its potential as a therapeutic agent against bacterial infections .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 306.35 g/mol. The structure features a tetrahydroquinazoline moiety that is known for its biological activity, particularly in the modulation of various biological pathways.
Anticancer Activity
Research indicates that compounds similar to 2-(methylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide exhibit significant anticancer properties. A study published in PubMed Central discusses the development of heterocyclic compounds as inhibitors for Polo-like kinase (PLK), which is crucial in cancer cell proliferation and survival. The study suggests that derivatives of quinazoline can effectively inhibit PLK activity, leading to reduced tumor growth .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of similar benzamide derivatives. Research has shown that modifications to the benzamide structure can enhance its efficacy against various bacterial strains. A comparative study highlighted that certain synthesized compounds demonstrated potent antibacterial activity, comparable to established antibiotics .
G Protein-Coupled Receptors
The compound may also interact with G protein-coupled receptors (GPCRs), which play a vital role in neurotransmission and are targets for numerous psychiatric and neurological disorders. Insights into the binding affinities and functional outcomes of such compounds could lead to novel treatments for conditions like depression and anxiety .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic synthesis techniques. For instance:
- Starting Materials : The synthesis begins with readily available precursors such as 4-trifluoromethyl-5,6,7,8-tetrahydroquinazoline.
- Reagents : Key reagents may include coupling agents like COMU (carbonyldiimidazole) for amide bond formation.
- Characterization Techniques : The final product is characterized using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.
In Vivo Studies
In vivo studies involving animal models have demonstrated the therapeutic potential of similar compounds in treating cancerous tumors and bacterial infections. These studies often measure tumor size reduction or bacterial load post-treatment with the compound .
Clinical Trials
While specific clinical trials for this exact compound may not be extensively documented, related compounds have entered early-phase clinical trials assessing their safety and efficacy in humans for various conditions including cancers and infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzamide Derivatives with Heterocyclic Modifications
Several benzamide derivatives share structural similarities with the target compound, differing primarily in substituents and heterocyclic systems:
Key Observations :
- Electronic Effects: The trifluoromethyl group (-CF₃) in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
- Heterocyclic Influence: Tetrahydroquinazoline (target) vs.
- Substituent Flexibility : The methylthio group in the target compound may confer distinct redox properties compared to methoxy or thioacetamide groups in analogs .
Critical Analysis of Structural Divergences
- Trifluoromethyl vs.
- Tetrahydroquinazoline vs. Triazine Cores : Triazine-based compounds () are typically agrochemicals (e.g., sulfonylureas), whereas the target’s tetrahydroquinazoline may favor medicinal applications due to reduced toxicity .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 2-(methylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide?
- Methodology : The synthesis of structurally similar benzamide derivatives (e.g., tetrahydroquinazolin-2-yl ethyl analogs) typically employs nucleophilic substitution and condensation reactions. Key parameters include:
- Temperature control : Reflux conditions (e.g., 80–100°C) for cyclization steps to ensure proper quinazoline ring formation .
- Reagent stoichiometry : Precise molar ratios of methylthio-containing reagents to avoid side reactions (e.g., over-alkylation).
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product from unreacted intermediates .
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and NMR spectroscopy .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) during structural elucidation?
- Methodology :
- Comparative analysis : Cross-reference experimental NMR shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) with databases of trifluoromethyl- and thioether-containing analogs to identify discrepancies .
- Advanced techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the tetrahydroquinazoline moiety. For IR, compare C=O stretching frequencies (~1680 cm⁻¹) with related benzamide derivatives .
- Crystallography : If available, perform X-ray diffraction to confirm bond angles and stereochemistry .
Advanced Research Questions
Q. What experimental strategies are recommended for evaluating the compound’s biological activity in kinase inhibition assays?
- Methodology :
- Target selection : Prioritize kinases with structural similarities to those inhibited by trifluoromethyl-quinazoline derivatives (e.g., EGFR, VEGFR) .
- Assay design : Use fluorescence-based ADP-Glo™ kinase assays with ATP concentrations (10 µM) and compound dilutions (0.1–100 µM) to determine IC₅₀ values .
- Control experiments : Compare with known inhibitors (e.g., gefitinib for EGFR) to validate assay reliability. Include DMSO controls to rule out solvent interference .
- Data analysis : Apply nonlinear regression models (e.g., GraphPad Prism) to calculate inhibition kinetics and assess competitive vs. non-competitive binding .
Q. How can researchers address low solubility in aqueous buffers during in vitro studies?
- Methodology :
- Solubility enhancement : Use co-solvents (e.g., 5% DMSO/PBS) or surfactants (0.1% Tween-80) for cell-based assays .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the benzamide’s para-position to improve bioavailability while retaining activity .
- Nanoparticle encapsulation : Utilize polylactic-co-glycolic acid (PLGA) nanoparticles (size: 150–200 nm) to enhance delivery in pharmacokinetic studies .
Q. What computational approaches are effective for predicting binding modes with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase active sites (PDB: 1M17 for EGFR). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793) and hydrophobic interactions with trifluoromethyl groups .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- SAR analysis : Compare docking scores of analogs (e.g., methylthio vs. methoxy substituents) to refine pharmacophore models .
Data Contradiction & Validation
Q. How should discrepancies between in vitro and in vivo efficacy data be investigated?
- Methodology :
- Metabolic stability : Assess hepatic microsomal stability (e.g., human liver microsomes + NADPH) to identify rapid degradation (t₁/₂ < 30 min) .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; high binding (>95%) may reduce in vivo availability .
- Toxicology screening : Evaluate hepatotoxicity (ALT/AST levels in murine models) and off-target effects via kinase profiling panels .
Structural & Functional Insights
Q. What functional group modifications could enhance the compound’s selectivity for specific biological targets?
- Methodology :
- Trifluoromethyl optimization : Replace CF₃ with bulkier groups (e.g., CF₂CF₃) to exploit hydrophobic pockets in kinase ATP-binding sites .
- Methylthio substitution : Test sulfoxide (S=O) or sulfone (SO₂) derivatives to modulate electron-withdrawing effects and improve potency .
- Ethyl linker variation : Introduce rigid spacers (e.g., propargyl or cyclopropyl) to restrict conformational flexibility and enhance binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
